2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Description
2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety linked to a thiophen-2-ylmethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-3-1-4-14(11-13)20-6-8-21(9-7-20)17(23)16(22)19-12-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXUWXWGOTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Acylation Reaction: The piperazine intermediate is then acylated with chloroacetyl chloride to form 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-chloroacetamide.
Substitution Reaction: The final step involves the substitution of the chlorine atom with thiophen-2-ylmethanamine to yield the target compound.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions with appropriate catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Alcohol derivatives of the acetamide moiety.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Research has shown that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antidepressant Activity
Studies suggest that compounds with a piperazine structure often exhibit antidepressant effects. The presence of the chlorophenyl group may enhance serotonin receptor affinity, potentially leading to mood modulation effects.
Anticancer Properties
Preliminary investigations indicate that the compound may possess anticancer properties. Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that this compound could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
Antimicrobial Effects
The compound has shown potential antimicrobial activity against several pathogens, indicating its possible use in treating infections. The structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Antidepressant Activity
A study published in Pharmacology Reports explored the antidepressant effects of similar piperazine derivatives. It was found that these compounds significantly reduced depression-like behaviors in animal models, suggesting a similar potential for 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that related compounds inhibited cell proliferation effectively. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, indicating a promising avenue for further research into this compound's anticancer capabilities .
Case Study 3: Antimicrobial Efficacy
Research published in Molecules highlighted the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at levels comparable to standard antibiotics, suggesting potential clinical applications .
Mechanism of Action
The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission. The exact pathways and targets can vary depending on the specific biological context and the receptor subtype involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A simpler analogue lacking the acetamide and thiophene moieties.
2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-methylacetamide: Lacks the thiophene moiety and has a methyl group instead.
Uniqueness
2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the thiophene and acetamide groups, which may confer distinct pharmacological properties and binding affinities compared to its analogues. This structural complexity can lead to unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:
- Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
- Introduction of the Chlorophenyl Group : This is accomplished via nucleophilic substitution reactions involving chlorobenzene derivatives.
- Synthesis of the Thiophene Moiety : The thiophene ring can be formed through cyclization reactions involving thiourea derivatives and haloketones.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays have shown that compounds with similar structures can inhibit cell proliferation in colon cancer (HT-29) and lung cancer (A549) cell lines while sparing normal cells like MRC-5 .
Table 1: Cytotoxicity Data for Piperazine Derivatives
The mechanism by which this compound exerts its biological effects may involve modulation of specific molecular targets. It has been suggested that it interacts with various receptors and enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .
Antinociceptive Effects
Additionally, some studies have indicated that piperazine derivatives can act as modulators of P2X receptors, which are implicated in pain signaling pathways. This suggests a potential role for this compound in pain management therapies .
Case Studies
- Cytotoxic Evaluation : In a study evaluating a series of piperazine derivatives, compounds similar to this compound were assessed for their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated promising anticancer activity, warranting further investigation into their therapeutic potential .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring and substituents on the thiophene moiety significantly influenced biological activity. Compounds with specific electron-donating or withdrawing groups showed enhanced potency against cancer cells .
Q & A
Q. Stepwise approach :
In vitro assays :
- Enzyme inhibition : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand binding assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
In vivo models :
- Behavioral studies (e.g., forced swim test for antidepressant activity) in rodents, dosing at 10–50 mg/kg .
Controls : Compare with reference compounds (e.g., clozapine for receptor affinity) .
Table 2 : Example Bioactivity Data
| Assay | Target | Result | Reference |
|---|---|---|---|
| 5-HT₁A binding | IC₅₀ = 12 nM | High affinity | |
| HepG2 cytotoxicity | IC₅₀ = 45 µM | Moderate activity |
Advanced: What mechanistic insights can molecular docking provide for this compound?
Q. Methodology :
- Target selection : Prioritize receptors with structural homology to piperazine-thiophene ligands (e.g., 5-HT₂A, D₂) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
- Key interactions :
- Piperazine nitrogen forms hydrogen bonds with Asp3.32 of 5-HT₂A .
- Thiophene sulfur engages in hydrophobic contacts with receptor residues .
Validation : Cross-check docking results with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Case example : Discrepancies in reported IC₅₀ values for serotonin receptors.
- Root-cause analysis :
- Assay variability : Compare buffer pH (7.4 vs. 6.8) and membrane preparation methods .
- Compound purity : Verify via HPLC (≥95% purity required) .
- Validation strategies :
- Replicate assays in independent labs using standardized protocols .
- Perform dose-response curves with positive controls (e.g., ketanserin for 5-HT₂A) .
Table 3 : Data Reconciliation Workflow
| Step | Action | Outcome |
|---|---|---|
| 1 | Re-test under uniform conditions | Confirm/reject original data |
| 2 | Structural analogs testing | Identify SAR trends |
| 3 | Meta-analysis of literature | Resolve outliers |
Advanced: What are the computational strategies for predicting metabolic pathways?
- Software : Use Schrödinger’s MetaSite or Cypreact for Phase I/II metabolism predictions .
- Key metabolic sites :
- Piperazine N-dealkylation (major pathway) .
- Thiophene S-oxidation (minor, species-dependent) .
- Validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
